Tris(4-aminophenyl)amine
Overview
Description
Tris(4-aminophenyl)amine is an organic compound with the molecular formula C18H18N4. It is known for its strong basicity and excellent fluorescence properties. This compound is widely used as an intermediate in the synthesis of organic light-emitting materials and supramolecular compounds. It appears as a grey-colored crystalline powder and is slightly soluble in water .
Mechanism of Action
Target of Action
Tris(4-aminophenyl)amine (TAPA) is a highly symmetric probe that is primarily targeted towards harmful organic molecules in aqueous wastewater streams . It is well-known for its significant adsorption properties .
Mode of Action
TAPA interacts with its targets through adsorption and degradation . To overcome this limitation, TAPA is often combined with other materials, such as graphitic carbon nitride (CN), to form composites that improve both the adsorption and photocatalytic properties .
Biochemical Pathways
It is known that tapa plays a significant role in the degradation of organic molecules, particularly in the context of wastewater treatment .
Pharmacokinetics
It is known that tapa is slightly soluble in water , which may influence its bioavailability.
Result of Action
The primary result of TAPA’s action is the adsorption and degradation of harmful organic molecules in aqueous wastewater streams . This leads to the removal of these molecules from the environment, thereby reducing their potential harm.
Action Environment
The action of TAPA is influenced by various environmental factors. For instance, it is recommended to store TAPA in a cool, dry place in a tightly closed container, away from oxidizing agents . Furthermore, TAPA’s solubility in water and its stability in a dark place can also influence its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-aminophenyl)amine is typically synthesized through a multi-step process. The initial step involves the nucleophilic substitution reaction of 4-nitroaniline with 4-fluoronitrobenzene in the presence of potassium carbonate, yielding tris(4-nitrophenyl)amine. This intermediate is then reduced using hydrazine monohydrate catalyzed by palladium on carbon to produce this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Tris(4-aminophenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(4-nitrophenyl)amine.
Reduction: The compound itself is obtained through the reduction of tris(4-nitrophenyl)amine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine monohydrate and palladium on carbon are used for reduction.
Substitution: Potassium carbonate is often used as a base in nucleophilic substitution reactions.
Major Products:
Oxidation: Tris(4-nitrophenyl)amine.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Tris(4-aminophenyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials.
Biology: The compound is explored for its potential as a fluorescent probe in biological imaging.
Industry: It is used in the production of dyes, fluorescent agents, and photosensitive materials.
Comparison with Similar Compounds
Tris(4-nitrophenyl)amine: An oxidized form of tris(4-aminophenyl)amine.
Tris(4-formylphenyl)amine: Another derivative used in the synthesis of covalent organic frameworks.
Tris(4-bromophenyl)amine: Used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its strong basicity and excellent fluorescence properties, making it highly valuable in the synthesis of optoelectronic materials and as a fluorescent probe in biological research .
Properties
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFYGIUTYKKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064074 | |
Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5981-09-9 | |
Record name | N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5981-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tris(4-aminophenyl)amine?
A1: The molecular formula of this compound is C18H18N4. It has a molecular weight of 290.36 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry to confirm the chemical structure of TAPA and its derivatives [, , ].
Q3: How does the incorporation of this compound affect the thermal properties of epoxy resins?
A3: Incorporating TAPA as a reactive modifier in epoxy resin systems leads to enhanced thermal properties. This includes tailorable crosslinking densities, increased glass transition temperatures, and improved thermal decomposition temperatures [].
Q4: Can this compound be used to create porous materials?
A4: Yes, TAPA is a key building block for synthesizing porous organic polymers (POPs) [] and covalent organic frameworks (COFs) [, , , ]. These materials exhibit high surface areas and tunable pore sizes, making them suitable for applications like gas adsorption and separation [, , ].
Q5: What is the role of this compound in the synthesis of hyperbranched polyimides (HBPIs)?
A5: TAPA acts as a triamine monomer, reacting with dianhydride monomers to form HBPIs [, , ]. These HBPIs possess unique properties like high thermal stability, good solubility in polar aprotic solvents, and desirable optical properties, making them suitable for applications in various fields [, ].
Q6: Can this compound-based materials be used as catalysts?
A6: Yes, incorporating TAPA into porous organic polymers creates materials with catalytic properties. For example, a porous organic polymer with thiourea linkages (POP-TU) synthesized using TAPA exhibited high efficiency and recyclability in catalyzing the Michael reaction [].
Q7: How does the presence of this compound in a conjugated microporous polymer (CMP) affect its catalytic activity?
A7: The presence of TAPA in a CMP like TPA-PDI enhances its catalytic activity due to its redox-active nature. This allows for in situ stabilization of metal nanoparticles, leading to improved catalytic performance, such as in the reduction of nitro aryls to amino aryls [].
Q8: Have computational methods been used to study this compound and its derivatives?
A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of TAPA-based materials. For instance, DFT calculations supported the enhanced electrochemical oxygen reduction reaction (ORR) activity observed in a Co nanoparticle-stabilized TPA-PDI CMP []. Additionally, computational methods aided in elucidating the fluorescence quenching mechanism of a TAPA-based COF upon interaction with Cu2+ ions [].
Q9: What analytical techniques are employed to study the adsorption properties of this compound-based materials?
A10: Gas adsorption analysis, including nitrogen adsorption-desorption isotherms, is widely used to characterize the surface area, pore size distribution, and adsorption capacity of TAPA-based porous materials [, , ]. These techniques help evaluate their potential for applications like gas storage and separation.
Q10: Is there any research on the environmental impact of this compound-based materials?
A11: While research on the environmental impact of TAPA-based materials is limited, the development of recyclable and reusable TAPA-based catalysts, like the POP-TU used for the Michael reaction [], represents a step towards sustainable chemistry. This aspect requires further exploration to assess and mitigate potential environmental risks.
Q11: Are there alternative molecules to this compound for specific applications?
A12: Yes, depending on the desired application, alternative molecules with similar structures or functionalities can be employed. For instance, in the synthesis of COFs, other triamine monomers like 1,3,5-tris(4-aminophenyl)benzene (TAPB) can be used to tailor the pore size and functionality of the resulting material [, , ]. Choosing the most suitable alternative requires careful consideration of the specific application requirements.
Q12: How does research on this compound-based materials contribute to cross-disciplinary advancements?
A13: Research on TAPA-based materials fosters collaborations across disciplines like chemistry, materials science, and engineering. For example, the development of TAPA-based COFs with tunable optoelectronic properties [] opens avenues for applications in organic electronics and sensing, bridging the gap between materials design and device fabrication.
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